molecular formula C18H15F2N3O3S B2802798 1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide CAS No. 1448066-90-7

1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide

Cat. No.: B2802798
CAS No.: 1448066-90-7
M. Wt: 391.39
InChI Key: PVOUIYOZIPIIDV-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide is a synthetic organic compound. It is characterized by the presence of a difluorophenyl group, a methanesulfonamide group, and a pyridazinone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Difluorophenyl Group: This step may involve the use of halogenated aromatic compounds and subsequent substitution reactions.

    Sulfonamide Formation: The final step often involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to cellular receptors to elicit a biological response.

    Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-difluorophenyl)-N-(2-phenyl)methanesulfonamide: Lacks the pyridazinone moiety.

    1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Contains an acetamide group instead of a methanesulfonamide group.

Uniqueness

1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide is unique due to the combination of its difluorophenyl, methanesulfonamide, and pyridazinone groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c1-23-18(24)9-8-16(21-23)14-4-2-3-5-17(14)22-27(25,26)11-12-10-13(19)6-7-15(12)20/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOUIYOZIPIIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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